

## Tucatinib-d6 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Tucatinib-d6 |           |
| Cat. No.:            | B15614363    | Get Quote |

### In-Depth Technical Guide: Tucatinib-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tucatinib-d6**, a deuterated analog of Tucatinib. The information presented herein is intended to support research and development activities by providing key technical data, outlining its mechanism of action, and detailing relevant experimental contexts.

#### **Core Compound Data: Tucatinib-d6**

Quantitative data for **Tucatinib-d6** is summarized in the table below, providing a clear reference for its fundamental chemical properties.

| Parameter            | Value                      | Reference       |
|----------------------|----------------------------|-----------------|
| Unlabeled CAS Number | 937263-43-9                | [1][2][3]       |
| Molecular Formula    | C26H18D6N8O2               | [1][4]          |
| Molecular Weight     | Approximately 486.56 g/mol | [1][3][5][6][7] |

### **Mechanism of Action and Signaling Pathway**

Tucatinib is a potent and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[2][8] Its deuterated form, **Tucatinib-d6**, is utilized in research settings, often as an internal standard for analytical assays. The mechanism of action



of the parent compound, Tucatinib, involves the reversible inhibition of HER2 phosphorylation, which in turn blocks downstream signaling pathways crucial for tumor cell proliferation and survival.[3][9]

In HER2-positive cancers, the overexpression of the HER2 receptor leads to the activation of downstream signaling cascades, primarily the MAPK and PI3K/AKT pathways.[1][4][7] Tucatinib's targeted inhibition of HER2 phosphorylation effectively curtails the activation of these pathways, leading to a reduction in cell proliferation and the induction of apoptosis in HER2-expressing tumor cells.[3][4][5] The high selectivity of Tucatinib for HER2 over other members of the epidermal growth factor receptor (EGFR) family, such as EGFR, minimizes off-target effects.[6][10]

Below is a diagram illustrating the HER2 signaling pathway and the point of intervention by Tucatinib.



Click to download full resolution via product page



Tucatinib's Inhibition of the HER2 Signaling Pathway.

#### **Experimental Protocols and Workflows**

The preclinical and clinical evaluation of Tucatinib has involved a range of experimental methodologies to ascertain its efficacy and safety profile. A generalized workflow for a preclinical study assessing the in vivo efficacy of Tucatinib is outlined below.

#### General Preclinical In Vivo Efficacy Study Workflow

- Model Selection: HER2-positive cancer cell lines (e.g., BT-474) are used to establish xenograft models in immunocompromised mice.[6]
- Tumor Implantation: The selected cancer cells are implanted subcutaneously into the flank of the mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, after which the animals are randomized into control and treatment groups.
- Treatment Administration: Tucatinib, often in combination with other agents like trastuzumab and capecitabine, is administered orally to the treatment group, while the control group receives a vehicle.[6][11]
- Monitoring: Tumor volume and body weight are measured regularly throughout the study.
- Endpoint Analysis: At the conclusion of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry or Western blotting, to assess the modulation of HER2 signaling pathways.[12]

The following diagram provides a visual representation of this experimental workflow.





Click to download full resolution via product page

Generalized Preclinical In Vivo Efficacy Study Workflow for Tucatinib.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tucatinib | C26H24N8O2 | CID 51039094 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The efficacy of tucatinib-based therapeutic approaches for HER2-positive breast cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Tucatinib? [synapse.patsnap.com]
- 9. pfizermedical.com [pfizermedical.com]
- 10. Tucatinib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 11. Tucatinib vs Placebo, Both in Combination With Trastuzumab and Capecitabine, for Previously Treated ERBB2 (HER2)-Positive Metastatic Breast Cancer in Patients With Brain Metastases: Updated Exploratory Analysis of the HER2CLIMB Randomized Clinical Trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tucatinib-d6 CAS number and molecular weight].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614363#tucatinib-d6-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com